Trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
Trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The presence of a nitrophenyl group and a carboxylic acid moiety in the structure of this compound makes it an interesting compound for various chemical and biological studies .
Preparation Methods
The synthesis of trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes . This reaction is typically catalyzed by organocatalysts and can yield highly enantiomerically enriched products. Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions can be carried out using nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules . In biology, it may be used to study the interactions of pyrrolidine derivatives with biological targets. . In industry, it can be used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the nitrophenyl group and the carboxylic acid moiety allows it to bind to certain proteins and enzymes, modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
Trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as trans-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid and trans-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid . These compounds share a similar pyrrolidine core structure but differ in the substituents attached to the phenyl ring. The unique combination of the nitrophenyl group and the carboxylic acid moiety in this compound gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O4 |
---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(3S,4R)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c14-11(15)9-6-12-5-8(9)7-3-1-2-4-10(7)13(16)17/h1-4,8-9,12H,5-6H2,(H,14,15)/t8-,9+/m0/s1 |
InChI Key |
UAPQUOMPLVHDJP-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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